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molecular formula C11H11FN2O3 B8418104 1-(2-Fluoro-4-nitro-phenyl)-pyrrolidine-2-carbaldehyde

1-(2-Fluoro-4-nitro-phenyl)-pyrrolidine-2-carbaldehyde

Cat. No. B8418104
M. Wt: 238.21 g/mol
InChI Key: DUINVPOOEPBJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07713994B2

Procedure details

[1-(2-Fluoro-4-nitro-phenyl)-pyrrolidin-2-yl]-methanol (100 mg, 0.42 mmol) and Dess-Martin periodate (175 mg, 0.42 mmol) is stirred in CH2Cl2 overnight. After chromatography, the desired product is isolated (100 mg, ˜100%): 1H NMR (300 MHz, CDCl3) 9.67 (1H, s), 7.85-7.98 (2H, m), 6.66 (1H, t, J=9.0 Hz), 4.65-4.72 (1H, m), 3.49-3.75 (2H, m), 1.89-2.30 (4H, m).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
175 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[N:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[CH2:16][OH:17].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.I([O-])(=O)(=O)=O>C(Cl)Cl>[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[N:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[CH:16]=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N1C(CCC1)CO
Name
Quantity
175 mg
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C.I(=O)(=O)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N1C(CCC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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